An In-depth Technical Guide to (5,5-dimethyloxolan-2-yl)methanamine: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to (5,5-dimethyloxolan-2-yl)methanamine: Properties, Synthesis, and Potential Applications
Abstract
(5,5-dimethyloxolan-2-yl)methanamine is a heterocyclic organic compound featuring a saturated five-membered oxolane (tetrahydrofuran) ring with two methyl groups at the 5-position and a methanamine group at the 2-position. While specific research on this exact molecule is limited, its structural motifs are of significant interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established organic chemistry principles, and explores its potential applications in the pharmaceutical industry by drawing parallels with structurally related compounds.
Chemical Identity and Properties
(5,5-dimethyloxolan-2-yl)methanamine is a chiral molecule with the chemical formula C7H15NO.[1] Its structure combines a stable dimethyloxolane core with a reactive primary amine, making it a potentially valuable building block in organic synthesis.
Molecular and Chemical Data
| Property | Value | Source |
| Molecular Formula | C7H15NO | PubChemLite[1] |
| Molecular Weight | 129.20 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 129.11537 Da | PubChemLite[1] |
| IUPAC Name | (5,5-dimethyloxolan-2-yl)methanamine | N/A |
| CAS Number | Not available | N/A |
| SMILES | CC1(CCC(O1)CN)C | PubChemLite[1] |
| InChI | InChI=1S/C7H15NO/c1-7(2)4-3-6(5-8)9-7/h6H,3-5,8H2,1-2H3 | PubChemLite[1] |
| InChIKey | DSYSNXJLIPLUNU-UHFFFAOYSA-N | PubChemLite[1] |
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XlogP | 0.3 | PubChemLite[1] |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Density | Not available | N/A |
Plausible Synthetic Routes
A definitive, published synthesis for (5,5-dimethyloxolan-2-yl)methanamine is not currently available in the chemical literature. However, a logical and efficient synthetic pathway can be proposed based on well-established transformations of similar oxolane derivatives. A plausible route would involve the reductive amination of a corresponding aldehyde or the reduction of a nitrile or amide derived from a carboxylic acid.
Proposed Synthesis from 5,5-dimethyloxolane-2-carboxylic acid
A robust and versatile approach would start from the corresponding carboxylic acid, 5,5-dimethyloxolane-2-carboxylic acid. This method allows for the introduction of the amine functionality in a controlled manner.
Experimental Protocol: Proposed Synthesis of (5,5-dimethyloxolan-2-yl)methanamine
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Amide Formation:
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To a solution of 5,5-dimethyloxolane-2-carboxylic acid in an anhydrous aprotic solvent such as dichloromethane, add 1.1 equivalents of a coupling agent (e.g., DCC or HATU) and 1.1 equivalents of an amine source, such as ammonia or a protected amine.
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Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove any precipitated byproducts.
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Wash the filtrate with a mild acid and a mild base, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to yield the crude amide.
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Amide Reduction:
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Dissolve the crude 5,5-dimethyloxolane-2-carboxamide in an anhydrous ether solvent, such as tetrahydrofuran (THF).
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Carefully add 1.5-2.0 equivalents of a strong reducing agent, such as lithium aluminum hydride (LiAlH4), in portions at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-8 hours.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
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Filter the resulting precipitate and wash with THF.
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Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by distillation or column chromatography to yield (5,5-dimethyloxolan-2-yl)methanamine.
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Caption: Proposed two-step synthesis of (5,5-dimethyloxolan-2-yl)methanamine.
Potential Applications in Drug Development
While there are no specific applications documented for (5,5-dimethyloxolan-2-yl)methanamine itself, the oxolane (tetrahydrofuran) ring system is a common scaffold in a variety of biologically active compounds and approved drugs. The dimethyl substitution at the 5-position can enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates.
As a Privileged Scaffold
The tetrahydrofuran ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its non-planar structure allows for the presentation of substituents in well-defined three-dimensional orientations, facilitating precise interactions with protein binding pockets.
Role of the Amine Functionality
The primary amine group is a key functional handle for further chemical modifications. It can be readily derivatized to form amides, sulfonamides, and other functional groups, allowing for the exploration of a large chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. The basic nature of the amine can also be crucial for forming salt bridges with acidic residues in target proteins or for improving aqueous solubility.
Potential Therapeutic Areas
Derivatives of substituted oxolanes have shown promise in a variety of therapeutic areas, including:
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Antiviral agents: The tetrahydrofuran ring is a core component of many nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV and other viral infections.
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Anticancer agents: Various substituted tetrahydrofurans have been investigated for their cytotoxic effects against cancer cell lines.
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Central Nervous System (CNS) agents: The oxolane scaffold is present in drugs targeting CNS receptors due to its ability to cross the blood-brain barrier.
Safety and Handling
There is no specific safety and toxicological information available for (5,5-dimethyloxolan-2-yl)methanamine. However, based on its chemical structure as a primary amine, it should be handled with appropriate precautions in a laboratory setting.
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General Precautions: Handle in a well-ventilated area, preferably in a fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Toxicity: Amines can be corrosive and may cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation. The toxicological properties have not been thoroughly investigated.
Conclusion
(5,5-dimethyloxolan-2-yl)methanamine represents a simple yet potentially valuable building block for medicinal chemistry and drug discovery. While specific data for this compound is scarce, its constituent parts—the dimethyloxolane ring and the primary amine—are well-represented in a multitude of bioactive molecules. The plausible synthetic route outlined provides a starting point for its preparation, and the analysis of its structural features suggests its potential as a scaffold for the development of novel therapeutic agents. Further research is warranted to synthesize and evaluate the biological activity of this compound and its derivatives.
References
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PubChem. 5,5-Dimethyloxolan-3-ol. National Center for Biotechnology Information. [Link].
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PubChemLite. (5,5-dimethyloxolan-2-yl)methanamine (C7H15NO). [Link].
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Chemazone. 4-{[(5,5-dimethyloxolan-3-yl)amino]methyl}-N,N-dimethylquinolin-2-amine. [Link].
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RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link].
